molecular formula C23H24N2O4S B4899241 ethyl 1-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylate

ethyl 1-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylate

Cat. No. B4899241
M. Wt: 424.5 g/mol
InChI Key: KEOGZLQYXQRQOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylate, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various cancers. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells.

Mechanism of Action

Ethyl 1-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylate works by selectively inhibiting the protein kinase BTK, which is a key mediator of B-cell receptor signaling. BTK is essential for the survival and proliferation of cancer cells, and its inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells. This compound also inhibits other signaling pathways that are involved in cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
This compound has been found to have potent anti-tumor activity in various preclinical models. It has been shown to inhibit the growth and survival of cancer cells, induce apoptosis, and enhance the efficacy of other cancer treatments. This compound has also been found to have a favorable safety profile and is well-tolerated in preclinical studies.

Advantages and Limitations for Lab Experiments

Ethyl 1-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylate has several advantages for lab experiments, including its potency and selectivity for BTK inhibition, its favorable safety profile, and its ability to enhance the efficacy of other cancer treatments. However, there are also some limitations to its use in lab experiments, such as its relatively short half-life and the need for further optimization of its dosing regimen.

Future Directions

There are several future directions for the development of ethyl 1-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylate. One direction is the optimization of its dosing regimen to improve its efficacy and minimize its side effects. Another direction is the investigation of its potential use in combination with other cancer treatments, such as immunotherapy. Additionally, the development of this compound analogs with improved pharmacokinetic properties and selectivity for BTK inhibition is another area of future research.
Conclusion:
This compound is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. Its selective inhibition of BTK and other signaling pathways involved in cancer cell survival and proliferation make it a promising candidate for the treatment of various cancers. Further research is needed to optimize its dosing regimen and investigate its potential use in combination with other cancer treatments.

Scientific Research Applications

Ethyl 1-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylate has been extensively studied for its potential use in the treatment of various cancers, including B-cell malignancies, solid tumors, and lymphomas. It has shown promising results in preclinical studies, where it has been found to inhibit the growth and survival of cancer cells. This compound has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

ethyl 1-[2-[3-(thiophene-2-carbonyl)indol-1-yl]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-2-29-23(28)16-9-11-24(12-10-16)21(26)15-25-14-18(17-6-3-4-7-19(17)25)22(27)20-8-5-13-30-20/h3-8,13-14,16H,2,9-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOGZLQYXQRQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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